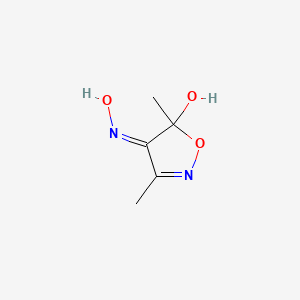
5-Hydroxy-3,5-dimethylisoxazol-4(5H)-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3,5-dimethylisoxazol-4(5H)-one oxime is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of hydroxyl and oxime functional groups, which can impart unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,5-dimethylisoxazol-4(5H)-one oxime typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as β-keto esters and hydroxylamine.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced through selective oxidation reactions.
Formation of Oxime: The oxime functional group can be formed by reacting the corresponding ketone or aldehyde with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-3,5-dimethylisoxazol-4(5H)-one oxime can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxime or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-3,5-dimethylisoxazol-4(5H)-one oxime would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of hydroxyl and oxime groups can influence its binding affinity and reactivity with these targets.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylisoxazole: Lacks the hydroxyl and oxime groups, resulting in different chemical properties.
5-Hydroxyisoxazole: Contains the hydroxyl group but lacks the dimethyl and oxime groups.
Isoxazole-4(5H)-one: Lacks the hydroxyl and oxime groups, resulting in different reactivity.
Uniqueness
5-Hydroxy-3,5-dimethylisoxazol-4(5H)-one oxime is unique due to the combination of hydroxyl, dimethyl, and oxime groups, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C5H8N2O3 |
|---|---|
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
(4Z)-4-hydroxyimino-3,5-dimethyl-1,2-oxazol-5-ol |
InChI |
InChI=1S/C5H8N2O3/c1-3-4(6-9)5(2,8)10-7-3/h8-9H,1-2H3/b6-4- |
Clave InChI |
QIBIZPIECFGQTL-XQRVVYSFSA-N |
SMILES isomérico |
CC\1=NOC(/C1=N\O)(C)O |
SMILES canónico |
CC1=NOC(C1=NO)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



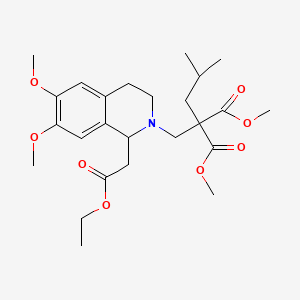
![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)
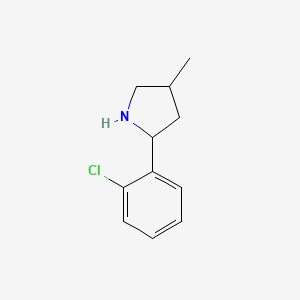
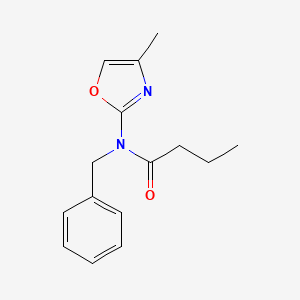
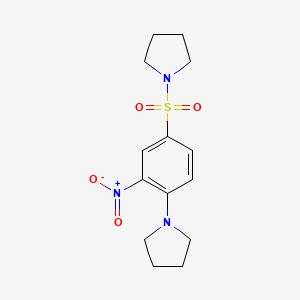
![(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)

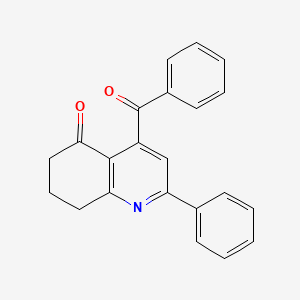
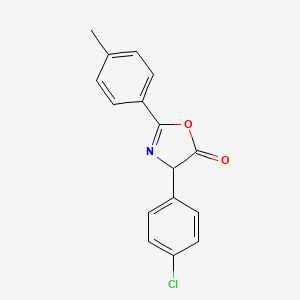
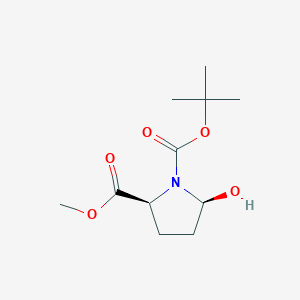
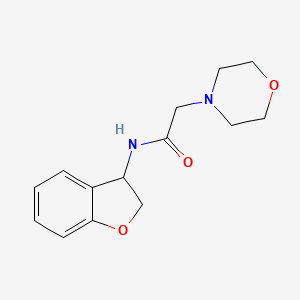
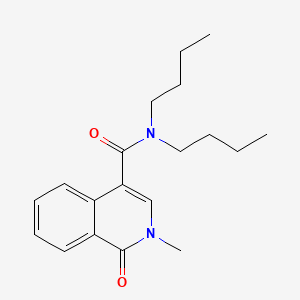
![4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B12891658.png)
